molecular formula C15H21N5O3S B2390311 7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2390311
M. Wt: 351.4 g/mol
InChI Key: QIAIGHZMYVVDRL-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with ketone groups at positions 2 and 4. Key structural features include:

  • 3-Methyl group: A small alkyl substituent at position 3, enhancing steric stability.
  • 8-((2-Morpholinoethyl)thio) group: A sulfur-linked morpholine moiety at position 8, introducing hydrogen-bonding capacity and solubility via the morpholine ring’s oxygen and nitrogen atoms.

This derivative is hypothesized to exhibit unique physicochemical and biological properties due to the combination of these substituents. Below, it is compared to structurally related purine-dione analogues.

Properties

IUPAC Name

3-methyl-8-(2-morpholin-4-ylethylsulfanyl)-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-3-4-20-11-12(18(2)14(22)17-13(11)21)16-15(20)24-10-7-19-5-8-23-9-6-19/h3H,1,4-10H2,2H3,(H,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAIGHZMYVVDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCOCC3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a purine base with an allyl group and a morpholinoethyl thio group, which may enhance its pharmacological properties.

Antiviral Properties

Preliminary studies indicate that compounds structurally similar to this compound exhibit antiviral activity . The presence of the morpholinoethyl thio group may improve the interaction with viral enzymes or receptors, potentially inhibiting viral replication. Research on related purines has shown that they can inhibit specific viral enzymes, suggesting a similar mechanism may be at play for this compound.

Anticancer Activity

Additionally, there is evidence suggesting that this compound may possess anticancer properties . The structural features of this compound allow it to interact with key cellular pathways involved in tumor growth and survival. Compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro and in vivo.

The biological activity of this compound is likely linked to its ability to interact with various biological macromolecules. Molecular docking studies and binding assays are necessary to elucidate these interactions further. Initial findings suggest that it may influence signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
7-MethylxanthineMethyl group at position 7Mild stimulant effects
8-AminoguanosineAmino group at position 8Potential antiviral properties
9-MethyladenineMethyl group at position 9Anticancer activity

What sets this compound apart is its unique combination of substituents that may enhance solubility and bioavailability compared to other purines.

In Vitro Studies

In vitro studies have demonstrated the efficacy of similar purine derivatives against various cancer cell lines. For example, compounds with thioether groups have shown significant inhibition of cell proliferation in breast and lung cancer models. These findings suggest that this compound could exhibit comparable or enhanced activity due to its distinct structural features.

Comparison with Similar Compounds

Position 8 Modifications

The 8-((2-morpholinoethyl)thio) group distinguishes the target compound from analogues with alternative sulfur-containing or nitrogen-based substituents:

Compound (Position 8 Substituent) Key Features Molecular Weight Key Evidence
Target Compound (2-Morpholinoethylthio) Combines thioether linkage with morpholine’s polarity. Enhances solubility and potential receptor interactions. ~365.4 g/mol (estimated) [Referenced in synthesis contexts similar to ]
8-((3-Hydroxypropyl)thio) () Hydroxyl group increases hydrophilicity but reduces lipophilicity. May alter membrane permeability. ~324.3 g/mol
8-((2,3-Dihydroxypropyl)thio) () Two hydroxyl groups further enhance solubility but may reduce metabolic stability. ~340.3 g/mol
8-(5-Methyl-1,3,4-thiadiazol-2-ylthio) () Heterocyclic thiadiazole introduces aromaticity and potential π-π interactions. ~364.4 g/mol
8-(4-Methylpiperidin-1-yl) () Piperidine replaces sulfur, increasing basicity. Lacks thioether’s flexibility. ~317.4 g/mol
8-(Methylsulfonyl) () Strong electron-withdrawing sulfonyl group reduces nucleophilicity. May enhance metabolic resistance. ~300.3 g/mol

Key Trends :

  • Hydrophilicity: Hydroxypropylthio () > morpholinoethylthio (target) > thiadiazolylthio ().
  • Electron Effects : Sulfonyl () and thiadiazole () groups modulate electronic properties, affecting reactivity and binding.

Position 7 Modifications

The 7-allyl group is compared to other substituents:

Compound (Position 7 Substituent) Key Features Molecular Weight Key Evidence
Target Compound (Allyl) Allyl provides moderate hydrophobicity and potential for further functionalization. ~365.4 g/mol
7-(2-Chlorobenzyl) () Aromatic chlorobenzyl enhances lipophilicity and steric bulk. May improve target selectivity. ~370.8 g/mol
7-(2-Methoxyethyl) () Methoxyethyl increases polarity and hydrogen-bonding capacity. ~309.3 g/mol
7-(3-Phenylpropyl) () Extended alkyl chain with phenyl group enhances hydrophobicity. ~383.4 g/mol

Key Trends :

  • Lipophilicity : 3-Phenylpropyl () > 2-chlorobenzyl () > allyl (target) > methoxyethyl ().

Dual Position Modifications

Some analogues feature simultaneous changes at positions 7 and 8:

Compound Position 7 Position 8 Key Features Evidence
8-(Allylthio)-7-(2-chlorobenzyl) () 2-Chlorobenzyl Allylthio Combines aromatic bulk with flexible thioether. Potential for dual binding interactions.
8-Morpholino-7-(2-methoxyethyl) () Methoxyethyl Morpholino Polar substituents at both positions enhance solubility.

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